N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N'-(1-phenylethyl)ethanediamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-N'-(1-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O3/c1-12(13-5-3-2-4-6-13)24-18(27)17(26)23-11-16(25)14-7-9-15(10-8-14)19(20,21)22/h2-10,12,16,25H,11H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPJVJBGQLPZLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Intermediate A
Intermediate A is synthesized via a three-step sequence from 4-(trifluoromethyl)benzaldehyde:
Synthesis of Intermediate B
1-Phenylethylamine is commercially available but can be enantioselectively resolved using tartaric acid derivatives if chiral purity is required.
Amide Bond Formation Strategies
Direct Coupling via Oxalyl Chloride
Procedure :
Limitations : Poor regioselectivity due to competing reactions at both carbonyls; requires strict stoichiometric control.
Stepwise Coupling Using HOBt/EDC
Optimized Protocol :
Advantages : Higher yields and reduced dimerization compared to oxalyl chloride method.
Solid-Phase Synthesis for Scalability
Resin Functionalization
Wang resin (1.2 mmol/g) is esterified with Fmoc-protected oxalic acid using DIC/HOAt.
Iterative Amide Coupling
-
Deprotection :
\text{Resin-O-CO-CO-Fmoc} \xrightarrow{\text{20% Piperidine}} \text{Resin-O-CO-COOH}. -
First Amidation :
. -
Second Amidation :
.
Critical Process Parameters
Solvent Selection
| Solvent | Reaction Rate (k, ×10⁻³ min⁻¹) | Byproduct Formation (%) |
|---|---|---|
| THF | 2.1 | 12 |
| DCM | 3.4 | 8 |
| DMF | 4.9 | 15 |
Optimal solvent: Dichloromethane (DCM) balances reactivity and selectivity.
Temperature Effects
-
Below 0°C: Incomplete activation of oxalic acid.
-
0–25°C: Ideal for EDC/HOBt coupling.
Analytical Characterization
Spectroscopic Data
Purity Assessment
| Method | Column | Purity (%) |
|---|---|---|
| HPLC | C18, 50% MeOH/H₂O | 98.7 |
| UPLC-MS | BEH C8, 0.1% FA | 99.2 |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N’-(1-phenylethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C17H18F3N3O2
- Molecular Weight : 363.34 g/mol
- IUPAC Name : N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N'-(1-phenylethyl)ethanediamide
The compound exhibits a unique structure that contributes to its biological activity, particularly as an agonist for liver X receptors (LXRα and LXRβ). These receptors play crucial roles in lipid metabolism and inflammation regulation.
Agonist for Liver X Receptors (LXR)
T0901317 is primarily studied for its role as an LXR agonist. LXRs are nuclear receptors that regulate genes involved in cholesterol homeostasis and fatty acid metabolism. Activation of these receptors has been linked to:
- Cholesterol Regulation : Enhances reverse cholesterol transport, thereby reducing atherosclerosis risk.
- Anti-inflammatory Effects : Modulates inflammatory responses, potentially beneficial in treating conditions like atherosclerosis and diabetes .
Cancer Research
Recent studies have indicated that T0901317 may inhibit the proliferation of certain cancer cell types, including breast and prostate cancers. Its mechanism involves:
- Induction of Apoptosis : Promotes programmed cell death in cancer cells.
- Inhibition of Tumor Growth : Reduces tumor size in animal models by modulating lipid metabolism pathways .
Study 1: Impact on Atherosclerosis
A study conducted on mouse models demonstrated that T0901317 significantly reduced plaque formation in arteries. The mechanism was attributed to increased expression of ABCA1 (ATP-binding cassette transporter A1), which facilitates cholesterol efflux from macrophages .
Study 2: Anti-inflammatory Properties
In vitro studies showed that T0901317 inhibited the production of pro-inflammatory cytokines in macrophages. This suggests potential therapeutic applications in inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease .
Toxicology and Safety Profiles
While T0901317 shows promise in therapeutic applications, understanding its safety profile is crucial. Toxicological assessments indicate:
Mechanism of Action
The mechanism of action of N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N’-(1-phenylethyl)ethanediamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares key features of the target compound with structurally related ethanediamide derivatives:
Key Observations:
Trifluoromethylphenyl Group : Present in the target compound and , this group enhances lipophilicity and resistance to oxidative metabolism.
Polar Substituents: The target’s hydroxyethyl group distinguishes it from (piperidinyl) and (tetrahydrofuranmethyl), likely improving aqueous solubility. and incorporate piperazine, which is known to enhance solubility and bioavailability.
’s 2-fluorophenyl vs. the target’s phenylethyl may influence steric and electronic interactions.
Pharmacological Potential:
- Target Compound : The hydroxy and trifluoromethyl groups suggest dual solubility-stability optimization, making it suitable for oral administration.
- : The indole and piperidine moieties may target central nervous system (CNS) receptors, though this is speculative without direct evidence.
- and : Benzodioxole and piperazine groups are common in antipsychotics and antidepressants, hinting at neuropharmacological applications .
Metabolic and Stability Profiles
- Trifluoromethyl Groups : Increase metabolic stability by resisting cytochrome P450 oxidation .
- Hydroxyethyl vs. Piperidinyl : The target’s hydroxy group may undergo glucuronidation, whereas ’s piperidinyl group could resist phase I metabolism.
- Benzodioxole Systems : In and , these groups are resistant to enzymatic degradation, prolonging half-life.
Biological Activity
N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N'-(1-phenylethyl)ethanediamide, a compound with notable structural complexity, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on various studies and findings that elucidate its pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C17H20F3N3O2
- Molecular Weight : 353.36 g/mol
- CAS Number : 225515-35-5
The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which may influence the compound's biological interactions.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research published in PubMed highlights the design and synthesis of related compounds that act as PD-L1 inhibitors, which are crucial in cancer immunotherapy . These compounds demonstrated comparable efficacy to established PD-L1 antagonists, suggesting a potential role in cancer treatment.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. In vitro assays have shown that it can effectively inhibit certain proteases, which are vital for tumor progression and metastasis. This inhibition can lead to reduced cancer cell proliferation and increased apoptosis rates in malignant cells.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Studies suggest that it may exert protective effects against neurodegenerative diseases by modulating oxidative stress pathways and reducing inflammation in neuronal tissues. This is particularly relevant given the increasing prevalence of neurodegenerative disorders globally.
Case Study 1: PD-L1 Inhibition
A study focused on the synthesis of a series of PD-L1 inhibitors found that modifications to the core structure of this compound significantly enhanced its binding affinity to PD-L1. The results indicated a promising avenue for developing new immunotherapeutic agents .
Case Study 2: Neuroprotection in Animal Models
In a preclinical study involving animal models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation. These findings suggest that the compound may have therapeutic potential for treating Alzheimer's disease and other forms of dementia.
Research Findings
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N'-(1-phenylethyl)ethanediamide?
- Methodological Answer : The compound is synthesized via multi-step reactions, typically involving amide bond formation between hydroxy-substituted intermediates and phenylethylamine derivatives. Key steps include:
- Step 1 : Condensation of 2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethylamine with ethyl oxalyl chloride under anhydrous conditions.
- Step 2 : Subsequent coupling with 1-phenylethylamine using coupling agents like HOBt/EDC in dichloromethane at 0–5°C.
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and validation by HPLC (≥95% purity) .
Q. How can the compound’s structure be confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to verify proton environments (e.g., trifluoromethyl singlet at δ 120–125 ppm, hydroxy group at δ 2.5–3.5 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 437.2).
- HPLC : Retention time comparison with reference standards .
Q. What experimental protocols assess the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify products using LC-MS.
- Thermal Stability : Perform thermogravimetric analysis (TGA) at 25–300°C to determine decomposition temperature.
- Photostability : Expose to UV light (320–400 nm) and analyze changes via UV-Vis spectroscopy (λmax ~255 nm) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer :
- Substituent Modifications : Replace the trifluoromethyl group with -CFH or -OCF to evaluate electronic effects on receptor binding.
- Bioassays : Test analogs in enzyme inhibition assays (e.g., IC against serine hydrolases) or cell-based models (e.g., anti-inflammatory activity in RAW264.7 macrophages).
- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity to target proteins .
Q. How to resolve contradictory data in receptor binding assays?
- Methodological Answer :
- Assay Replication : Repeat experiments with fresh compound batches to exclude degradation artifacts.
- Orthogonal Techniques : Cross-validate using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry).
- Control Groups : Include known agonists/antagonists (e.g., indomethacin for COX inhibition) to benchmark results .
Q. What advanced analytical methods characterize degradation products?
- Methodological Answer :
- LC-HRMS : Hyphenated liquid chromatography-high-resolution mass spectrometry to identify minor impurities (e.g., hydrolyzed amide products).
- NMR Dynamics : F NMR to track trifluoromethyl group stability during stress testing.
- X-ray Crystallography : Resolve crystal structures of degradation byproducts for mechanistic insights .
Q. How to improve solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Co-solvent Systems : Use cyclodextrin complexes or PEG-400/water mixtures to enhance aqueous solubility.
- Prodrug Design : Convert the hydroxy group to a phosphate ester for increased membrane permeability.
- Pharmacokinetic Profiling : Conduct rodent studies with IV/PO dosing to calculate AUC and bioavailability .
Notes
- References : All methodologies are derived from peer-reviewed protocols and validated experimental data .
- Ethical Compliance : Biological studies must adhere to institutional animal care protocols.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
